Mastoparan (Vespula lewisii)
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Overview
Description
Mastoparan is a cationic, amphiphilic, tetradecapeptide amide isolated from the venom of the wasp Vespula lewisii . This peptide is primarily composed of basic and hydrophobic amino acid residues and is known for its ability to induce histamine release from mast cells . Mastoparan has a wide range of biological effects, including mast cell degranulation, activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mastoparan can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of mastoparan involves large-scale SPPS, which allows for the efficient and cost-effective synthesis of the peptide. The process includes the use of automated peptide synthesizers, which can handle the repetitive nature of peptide synthesis and ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Mastoparan undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: Substitution reactions can modify specific amino acid residues within the peptide, altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: N-hydroxysuccinimide (NHS) esters, carbodiimides.
Major Products:
Oxidation Products: Disulfide-bonded mastoparan.
Reduction Products: Free thiol-containing mastoparan.
Substitution Products: Modified mastoparan with altered amino acid residues.
Scientific Research Applications
Mastoparan has a wide range of scientific research applications, including:
Mechanism of Action
Mastoparan exerts its effects by interacting with cell membranes and activating G-proteins . The peptide mimics the action of G-protein-coupled receptors by directly activating GTP-binding regulatory proteins (G-proteins), leading to the activation of downstream signaling pathways . This results in various cellular responses, including mast cell degranulation, phospholipase activation, and the release of neurotransmitters and hormones .
Comparison with Similar Compounds
. Similar compounds include:
Mastoparan-VT1: Found in Vespa tropica, with broad-spectrum antimicrobial activity.
Mastoparan-M: Identical to mastoparan-VT1, found in Vespa mandarinia.
Dominulin-A and Dominulin-B: Peptides with similar structures and biological activities.
Mastoparan is unique due to its specific amino acid composition and its ability to activate a wide range of cellular responses .
Properties
Molecular Formula |
C17H29N4O4 |
---|---|
Molecular Weight |
353.4 g/mol |
InChI |
InChI=1S/C17H29N4O4/c1-6-11(4)8-15(23)20-13(9-14(18)22)17(25)21-12(7-10(2)3)16(24)19-5/h5,8,10-13H,6-7,9H2,1-4H3,(H2,18,22)(H,19,24)(H,20,23)(H,21,25)/t11-,12-,13-/m0/s1 |
InChI Key |
TUBMYCMWJALXAS-AVGNSLFASA-N |
Isomeric SMILES |
CC[C@H](C)[CH]C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[CH] |
Canonical SMILES |
CCC(C)[CH]C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N[CH] |
Origin of Product |
United States |
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